5-(Ethylsulfonyl)-2-thioxo-4-(o-tolyl)-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
5-(Ethylsulfonyl)-2-thioxo-4-(o-tolyl)-1,2-dihydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes an ethylsulfonyl group, a thioxo group, an o-tolyl group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfonyl)-2-thioxo-4-(o-tolyl)-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions The o-tolyl group is then added through a Friedel-Crafts alkylation reaction
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Ethylsulfonyl)-2-thioxo-4-(o-tolyl)-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Ethylsulfonyl)-2-thioxo-4-(o-tolyl)-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can include signal transduction cascades or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 5-(Methylsulfonyl)-2-thioxo-4-(o-tolyl)-1,2-dihydropyridine-3-carbonitrile
- 5-(Ethylsulfonyl)-2-oxo-4-(o-tolyl)-1,2-dihydropyridine-3-carbonitrile
- 5-(Ethylsulfonyl)-2-thioxo-4-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile
Uniqueness
5-(Ethylsulfonyl)-2-thioxo-4-(o-tolyl)-1,2-dihydropyridine-3-carbonitrile is unique due to the specific combination of functional groups and the spatial arrangement of these groups within the molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H14N2O2S2 |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
5-ethylsulfonyl-4-(2-methylphenyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H14N2O2S2/c1-3-21(18,19)13-9-17-15(20)12(8-16)14(13)11-7-5-4-6-10(11)2/h4-7,9H,3H2,1-2H3,(H,17,20) |
InChI Key |
SFUAOUCATXUROU-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CNC(=S)C(=C1C2=CC=CC=C2C)C#N |
Origin of Product |
United States |
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